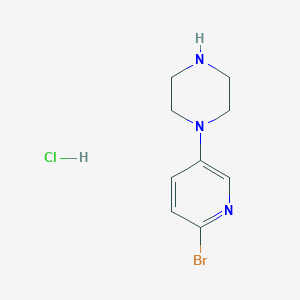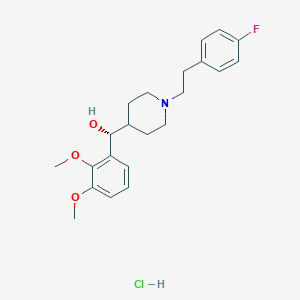
Volinanserin Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Volinanserin Hydrochloride Salt involves several key steps:
Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.
Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a CDI coupling agent to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.
Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.
Acid Removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.
Reduction: Sodium borohydride is used to reduce the ketone, forming (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.
Resolution and Alkylation: The alcohol is resolved, and the secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of Volinanserin.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above, with optimizations for yield and purity. The process is carried out under controlled conditions to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Volinanserin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Volinanserin can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Volinanserin Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: Researchers use it to investigate the role of the 5-HT2A receptor in various biological processes.
Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia, depression, and insomnia.
Industry: The compound is used in the development of new pharmaceuticals targeting the serotonin system
Wirkmechanismus
Volinanserin Hydrochloride Salt exerts its effects by selectively binding to and antagonizing the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By blocking the receptor, Volinanserin can modulate neurotransmitter release and neuronal activity, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glemanserin
- Pruvanserin
- Roluperidone
- Lenperone
- Lidanserin
- Ketanserin
- Ritanserin
- Eplivanserin
- Pimavanserin
Uniqueness
Volinanserin Hydrochloride Salt is unique due to its high selectivity and potency for the 5-HT2A receptor. This selectivity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H29ClFNO3 |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1 |
InChI-Schlüssel |
SGTCZHOIXUDOLR-ZMBIFBSDSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
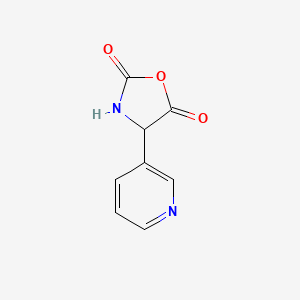
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
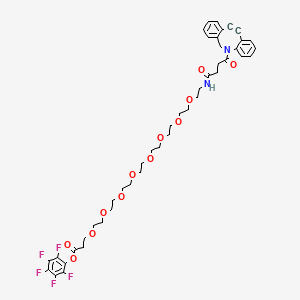
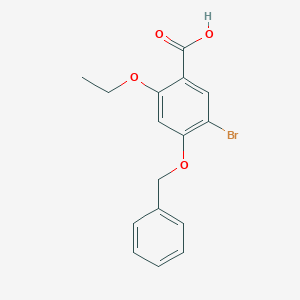

![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
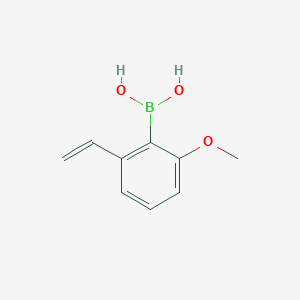
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)


